

# An In-depth Technical Guide to Basic Lead Carbonate

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Compound of Interest		
Compound Name:	Basic lead carbonate	
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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the fundamental properties of **basic lead carbonate**, including its molecular formula, weight, and key physicochemical characteristics. It also outlines a common experimental protocol for its synthesis and presents a visual workflow of the process.

## **Chemical Identity and Nomenclature**

**Basic lead carbonate**, historically known as white lead, is an inorganic compound that has been used for centuries as a white pigment. It is a complex salt containing both carbonate and hydroxide ions.

- IUPAC Name: Trilead bis(carbonate) dihydroxide
- Synonyms: Hydrocerussite, White lead, Flake lead, Lead(II) carbonate basic[1][2]
- CAS Registry Number: 1319-46-6[3]

## **Physicochemical Data**

The quantitative properties of **basic lead carbonate** are summarized in the table below. This data is essential for its application in various experimental and industrial settings.



Property	Value	References
Molecular Formula	$C_2H_2O_8Pb_3$ or $(PbCO_3)_2\cdot Pb(OH)_2$	[1][3][4]
Molecular Weight	775.63 g/mol	[1][2]
Appearance	White crystals or powder	[1][2]
Density	6.14 g/cm <sup>3</sup>	[1][2]
Melting Point	400 °C (decomposes)	[1][2][4]
Solubility	Insoluble in water and alcohol; Soluble in acetic acid and dilute nitric acid	[4][5][6]

## **Synthesis of Basic Lead Carbonate**

The synthesis of **basic lead carbonate** can be achieved through several methods. A common laboratory-scale approach involves the precipitation of a soluble lead(II) salt with a carbonate source under controlled conditions. The following protocol is a generalized method based on established chemical principles.

### **Experimental Protocol: Precipitation Method**

Objective: To synthesize **basic lead carbonate** by reacting a soluble lead(II) salt with a source of carbonate ions.

#### Materials:

- Lead(II) acetate trihydrate (Pb(CH<sub>3</sub>COO)<sub>2</sub>·3H<sub>2</sub>O) or Lead(II) nitrate (Pb(NO<sub>3</sub>)<sub>2</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Ammonium carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>)
- Deionized water
- Dilute acetic acid or nitric acid (for pH adjustment, if necessary)
- Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven



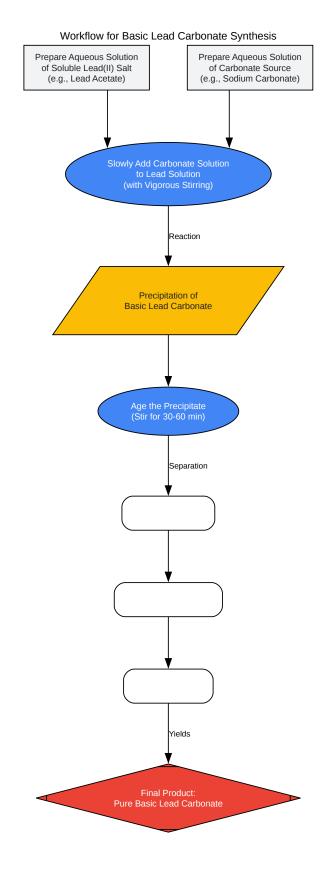
#### Procedure:

- Preparation of Lead Solution: Dissolve a calculated amount of a soluble lead(II) salt, such as lead(II) acetate, in deionized water in a beaker to create a solution of known concentration (e.g., 0.5 M). Stir the solution until the lead salt is completely dissolved.
- Preparation of Carbonate Solution: In a separate beaker, prepare a solution of a carbonate salt, such as sodium carbonate, in deionized water.
- Precipitation: While stirring the lead(II) salt solution vigorously, slowly add the carbonate solution dropwise. A white precipitate of **basic lead carbonate** will form immediately. The slow addition is crucial to control particle size and ensure the formation of the basic carbonate rather than the simple lead carbonate.[7]
- Reaction Completion and Aging: Continue stirring the mixture for a period (e.g., 30-60 minutes) after the addition is complete to allow the reaction to go to completion and to age the precipitate.
- Filtration and Washing: Separate the white precipitate from the solution by vacuum filtration.
   Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
- Drying: Carefully transfer the filtered solid to a watch glass or drying dish and place it in a drying oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.
- Characterization: The final product can be characterized using techniques such as X-ray
   Diffraction (XRD) to confirm the crystal structure and Infrared (IR) Spectroscopy to identify
   the presence of carbonate and hydroxide functional groups.[3]

## **Synthesis Workflow Visualization**

The following diagram illustrates the logical steps involved in the laboratory synthesis of **basic lead carbonate** via the precipitation method.





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Caption: A flowchart of the precipitation method for synthesizing basic lead carbonate.



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